molecular formula C27H28N2OS B2501036 1-(azepan-1-yl)-2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)ethanone CAS No. 896004-64-1

1-(azepan-1-yl)-2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)ethanone

Cat. No.: B2501036
CAS No.: 896004-64-1
M. Wt: 428.59
InChI Key: LOFAXGQILWLGJK-UHFFFAOYSA-N
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Description

1-(Azepan-1-yl)-2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)ethanone is a synthetic indole-derived compound featuring a thioether linkage to a naphthalenylmethyl group and an ethanone bridge connecting to an azepane (hexahydroazepine) ring. This structure combines three pharmacologically relevant motifs:

  • Indole core: A scaffold common in bioactive molecules, including antimalarials and receptor modulators .
  • Thioether group: Enhances metabolic stability and binding interactions compared to ethers or sulfones .
  • Azepane ring: A seven-membered amine that may improve solubility and conformational flexibility .

Properties

IUPAC Name

1-(azepan-1-yl)-2-[3-(naphthalen-1-ylmethylsulfanyl)indol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2OS/c30-27(28-16-7-1-2-8-17-28)19-29-18-26(24-14-5-6-15-25(24)29)31-20-22-12-9-11-21-10-3-4-13-23(21)22/h3-6,9-15,18H,1-2,7-8,16-17,19-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFAXGQILWLGJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-((Naphthalen-1-ylmethyl)thio)-1H-indole

Step 1: Preparation of 3-Mercaptoindole
3-Mercaptoindole is synthesized via diazotization of 3-aminoindole followed by treatment with potassium ethyl xanthate, yielding the thiol intermediate.

Step 2: Alkylation with Naphthalen-1-ylmethyl Bromide
3-Mercaptoindole reacts with naphthalen-1-ylmethyl bromide under basic conditions:

Parameter Value
Solvent Dimethylformamide (DMF)
Base Potassium carbonate (K₂CO₃)
Temperature 70°C
Time 4 hours
Yield 65–72%

The reaction proceeds via SN2 mechanism, with the thiolate anion attacking the electrophilic methyl group.

N-Alkylation with Bromoacetyl Bromide

Step 3: Functionalization at Position 1
The indole nitrogen is alkylated using bromoacetyl bromide:

Parameter Value
Solvent Tetrahydrofuran (THF)
Base Sodium hydride (NaH)
Temperature 0°C → Room temperature
Time 12 hours
Yield 58–63%

This step generates 1-(2-bromoacetyl)-3-((naphthalen-1-ylmethyl)thio)-1H-indole, a critical intermediate.

Azepane Substitution

Step 4: Nucleophilic Displacement of Bromide
The bromoacetyl group undergoes substitution with azepane under phase-transfer conditions:

Parameter Value
Solvent DMF
Catalyst Tetrabutylammonium iodide (TBAI)
Base K₂CO₃
Temperature 70°C
Time 6 hours
Yield 60–68%

The reaction exploits the polar aprotic solvent’s ability to stabilize the transition state, while TBAI enhances azepane’s nucleophilicity.

Optimization Strategies and Challenges

Regioselectivity in N-Alkylation

Indole’s inherent reactivity favors electrophilic substitution at position 3, necessitating careful control during N-alkylation:

  • Low-temperature conditions (0°C) minimize competing side reactions
  • Bulky bases (e.g., NaH) favor deprotonation of the NH group over ring activation

Purification Protocols

Intermediate purification employs silica gel chromatography with ethyl acetate/hexane gradients (3:1 to 8:1), achieving >95% purity. Final product isolation may require recrystallization from ethanol/water mixtures.

Industrial-Scale Considerations

Large-scale synthesis introduces unique constraints:

Factor Adaptation
Solvent selection Replace DMF with cyclopentyl methyl ether (CPME) for easier recycling
Catalytic efficiency Use polymer-supported TBAI to facilitate catalyst recovery
Process safety Continuous flow reactors minimize exothermic risks during azepane substitution

Analytical Characterization

Critical quality attributes are verified via:

  • ¹H NMR : δ 7.82 (s, 1H, indole H-2), 4.32 (s, 2H, SCH₂), 3.61 (m, 4H, azepane N-CH₂)
  • HPLC-MS : [M+H]⁺ = 447.2 (calculated), 447.1 (observed)
  • XRD : Confirms planar indole-thioether conformation (dihedral angle <10°)

Emerging Methodologies

Recent advances propose:

  • Photoredox catalysis : For direct C–S bond formation at position 3, avoiding pre-functionalized thiols
  • Enzymatic resolution : Lipase-mediated kinetic resolution to access enantiopure azepane derivatives

Chemical Reactions Analysis

Types of Reactions

1-(azepan-1-yl)-2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The azepane ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: N-alkylated or N-acylated azepane derivatives.

Scientific Research Applications

1-(azepan-1-yl)-2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders or cancer.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, providing a versatile scaffold for chemical modifications.

    Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(azepan-1-yl)-2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)ethanone would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The indole moiety is known for its ability to engage in π-π stacking and hydrogen bonding, which could be crucial for its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indolyl-3-ethanone-α-thioethers (Antimalarial Analogs)

Compounds such as 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone (pIC50 = 8.2129) and 1-(5-chloro-1H-indol-3-yl)-2-[(4-bromophenyl)thio]ethanone (IC50 = 90 nM) exhibit potent antimalarial activity, surpassing chloroquine (pIC50 = 7.5528) . Key differences from the target compound:

  • Substituents : Nitro, chloro, or bromo groups on the indole or arylthio moiety enhance activity but may reduce solubility.
  • Thioether linkage : Similar to the target compound, but the naphthalenylmethyl group in the latter could increase lipophilicity and alter target binding .
Compound Name IC50/pIC50 Key Substituents Toxicity (HeLa Cells)
1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone pIC50 = 8.2129 5-Nitroindole, 4-nitrophenylthio Non-toxic
1-(5-Chloro-1H-indol-3-yl)-2-[(4-bromophenyl)thio]ethanone IC50 = 90 nM 5-Chloroindole, 4-bromophenylthio Non-toxic
Target compound Not reported Naphthalenylmethylthio, azepane Unknown

Azepane-Linked Indole Derivatives

2-Azepan-1-yl-1-(2-methyl-1H-indol-3-yl)-ethanone () shares the azepane-ethanone-indole backbone but lacks the thioether-naphthyl group. This simplification reduces molecular weight (MW = 284.37 g/mol) and alters physicochemical properties:

  • Solubility : Azepane improves aqueous solubility compared to purely aromatic analogs.

Naphthalene-Containing Indole Derivatives

  • JWH-018 [(1-pentyl-1H-indol-3-yl)(naphthalen-1-yl)methanone]: A cannabinoid receptor agonist with high affinity for CB1/CB2 receptors. Structural differences include a direct naphthoyl group vs. the target’s thioether-linked naphthalenylmethyl and azepane .
  • (1-Butyl-2-methyl-1H-indol-3-yl)(1-naphthyl)methanone (): Features a rigid naphthyl-indole ketone linkage, contrasting with the target’s flexible thioether-azepane chain. This rigidity may limit membrane permeability .

Triazole-Based Azepane Derivatives

Compounds like 1-(azepan-1-yl)-2-[4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl]ethanone () replace the indole-thioether motif with triazole rings. These derivatives exhibit high synthetic yields (88–99%) and tunable substituents but lack the thioether’s metabolic stability .

Key Structural and Functional Insights

Thioether vs. Sulfonyl/Ketone Linkages: Thioethers in the target compound may offer better stability than sulfones (e.g., 1-(1H-Indol-3-yl)-2-(phenylsulfonyl)ethanone, ) and greater flexibility than rigid ketones (e.g., JWH-018) .

Azepane vs. Smaller Rings : The seven-membered azepane may confer better solubility and receptor compatibility than piperidine or pyrrolidine .

Biological Activity

The compound 1-(azepan-1-yl)-2-(3-((naphthalen-1-ylmethyl)thio)-1H-indol-1-yl)ethanone is a derivative of indole and azepane, which has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C₁₈H₁₈N₂OS
  • Molecular Weight : 306.41 g/mol

The primary biological activity of this compound appears to involve modulation of various receptors and enzymes. Notably, it has been shown to interact with the cyclooxygenase-2 (COX-2) enzyme, which plays a significant role in inflammation and pain pathways.

1. Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of similar indole derivatives. For example, a related study synthesized novel indole derivatives that were evaluated as COX-2 inhibitors, demonstrating significant anti-inflammatory and analgesic activities in vivo. These findings suggest that our compound may exhibit similar properties due to structural similarities with effective COX-2 inhibitors .

2. CNS Penetration and GlyT1 Inhibition

Research indicates that compounds with azepane structures can enhance CNS penetration and exhibit inhibitory effects on glycine transporter 1 (GlyT1). This suggests potential applications in treating neurological disorders, as GlyT1 inhibition is associated with increased glycine levels in the synaptic cleft, which may improve neurotransmission .

Study on Indole Derivatives

A study focused on various indole derivatives demonstrated that certain modifications could enhance their COX-2 inhibitory activity. The synthesized derivatives were docked with COX-2, showing promising results for anti-inflammatory applications. The study concluded that further optimization could yield more potent candidates .

GlyT1 Inhibition Analysis

Another investigation into azepane-containing compounds revealed that modifications could lead to increased potency against GlyT1. The most potent compounds exhibited IC50 values in the nanomolar range, indicating strong pharmacological potential .

Data Table: Summary of Biological Activities

Biological Activity Mechanism Reference
Anti-inflammatoryCOX-2 inhibition
CNS penetrationGlyT1 inhibition
Analgesic effectsModulation of pain pathways

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